1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)sulfanyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-9(7-12)8-13-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJTXQPBZWBSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene typically involves the reaction of 2-methylbenzenethiol with 3-chloro-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler sulfanyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated sulfanyl derivatives.
Substitution: Hydroxyl or amine-substituted derivatives.
Scientific Research Applications
1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
The table below highlights key differences between the target compound and analogs:
Key Observations:
- Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl group (-S-) is less polar than sulfonyl (-SO₂-), reducing water solubility compared to C₁₀H₁₃ClO₃S .
- Halogen Effects : The chlorine atom in the target compound (vs. fluorine in F11) increases molecular weight and may enhance metabolic stability but reduces electronegativity .
Structural and Spectroscopic Comparisons
- NMR Data: 1-(2-Fluoropropyl)-2-methylbenzene (F11): ¹H and ¹³C NMR spectra () reveal distinct shifts due to fluorine’s electronegativity, contrasting with the target compound’s chlorine-induced deshielding effects. Target Compound: No NMR data is provided, but chlorine’s inductive effect would likely cause downfield shifts in aromatic protons compared to fluorine analogs .
Thermal Stability : Sulfonyl-containing compounds (e.g., C₁₀H₁₃ClO₃S) typically exhibit higher thermal stability due to stronger S=O bonds, whereas sulfanyl groups (as in the target) are more prone to oxidation .
Biological Activity
1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both a sulfanyl group and a chlorine atom in its structure allows for diverse chemical reactivity, which can influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in research, and comparisons with similar compounds.
The compound is characterized by the following structural formula:
- Chemical Formula : C10H13ClS
- Molecular Weight : 202.73 g/mol
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
- Electrophilic Substitution : The chlorine atom can participate in electrophilic substitution reactions, enhancing the compound's reactivity and enabling it to modify other biological molecules.
Biological Activity
Research has indicated that this compound may exhibit several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown anticancer activity by disrupting critical pathways involved in tumor growth and survival .
- Toxicological Concerns : The compound's chlorinated structure raises concerns regarding its potential toxicity. For instance, related compounds like 3-chloro-2-methylpropene have been linked to tumor formation in animal studies .
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds. Below is a summary of relevant findings:
These studies highlight the importance of further investigating the biological effects of this compound, particularly in relation to cancer biology.
Applications in Scientific Research
This compound has several applications in scientific research:
- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired biological activities.
- Biological Studies : The compound can be utilized in studies examining sulfanyl group interactions with biological molecules, aiding in the understanding of biochemical pathways and drug design.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 1-[(3-chloro-2-methylpropyl)sulfanyl]benzene | Similar sulfanyl group | Potentially similar reactivity and toxicity profiles |
| 1-[(2-methylpropyl)sulfanyl]-2-methylbenzene | Different alkyl substituents | Varying biological activity due to structural differences |
| 1-[(3-chloro-2-methylpropyl)sulfanyl]-3-methylbenzene | Different position of chlorine | May exhibit distinct reactivity patterns |
Q & A
Q. How can synthetic routes for 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene be designed, and what intermediates or reaction conditions are critical?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiol-containing precursor and a halogenated alkyl chain (e.g., 3-chloro-2-methylpropyl chloride). For example, the thiol group can displace the chlorine atom under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include 2-methylbenzenethiol and 3-chloro-2-methylpropyl derivatives. Reaction optimization may require monitoring by TLC or GC-MS to minimize side reactions like oxidation of the thiol group. Similar strategies are employed for sulfur-containing intermediates in pesticide synthesis .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the methyl groups (δ ~1.2–2.5 ppm for CH₃), the sulfanyl linkage (δ ~3.0–3.5 ppm for SCH₂), and the aromatic protons (δ ~6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₁₁H₁₅ClS).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL resolves bond lengths and angles .
Q. What purification methods are suitable for isolating this compound, and how are chromatographic conditions optimized?
- Methodological Answer : Flash chromatography on silica gel with gradients of ethyl acetate/hexane is commonly used. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). Reference standards (e.g., EP or USP guidelines) ensure method validation. For halogenated analogs, preparative TLC may resolve closely eluting impurities .
Advanced Research Questions
Q. How can yield fluctuations during synthesis be systematically investigated?
- Methodological Answer :
- Intermediate Stability : Test intermediates (e.g., 3-chloro-2-methylpropyl chloride) for degradation under reaction conditions (e.g., moisture sensitivity).
- Side Reactions : Use LC-MS to identify byproducts, such as disulfides from thiol oxidation.
- Kinetic Studies : Vary reaction time, temperature, and base strength to identify optimal conditions. For example, replacing K₂CO₃ with DBU may improve nucleophilicity .
Q. How can computational methods predict the reactivity or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the sulfanyl group, predicting sites for electrophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gaps) assesses stability. Molecular dynamics simulations evaluate solvation effects in biological systems .
Q. How can conflicting structural data (e.g., X-ray vs. NMR) be resolved?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to re-refine X-ray data, checking for twinning or disorder.
- NMR Restraints : Apply NOESY/ROESY to validate spatial arrangements.
- Cross-Validation : Compare with analogous compounds (e.g., 1-(3-bromopropoxy)-2-methylbenzene) to identify systematic errors .
Q. What strategies differentiate nonspecific cytotoxicity from target-specific activity in biological assays?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines.
- Target Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., enzymes interacting with sulfur-containing motifs).
- Proteomic Profiling : Identify binding partners via pull-down assays or affinity chromatography. For chlorinated analogs, metabolic stability in liver microsomes may also be tested .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
